N-[(2E)-3-(2-chlorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-phenylpropanamide N-[(2E)-3-(2-chlorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-phenylpropanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20202728
InChI: InChI=1S/C21H21ClN2O3S2/c22-17-9-5-4-8-16(17)12-24-18-13-29(26,27)14-19(18)28-21(24)23-20(25)11-10-15-6-2-1-3-7-15/h1-9,18-19H,10-14H2
SMILES:
Molecular Formula: C21H21ClN2O3S2
Molecular Weight: 449.0 g/mol

N-[(2E)-3-(2-chlorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-phenylpropanamide

CAS No.:

Cat. No.: VC20202728

Molecular Formula: C21H21ClN2O3S2

Molecular Weight: 449.0 g/mol

* For research use only. Not for human or veterinary use.

N-[(2E)-3-(2-chlorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-phenylpropanamide -

Specification

Molecular Formula C21H21ClN2O3S2
Molecular Weight 449.0 g/mol
IUPAC Name N-[3-[(2-chlorophenyl)methyl]-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-3-phenylpropanamide
Standard InChI InChI=1S/C21H21ClN2O3S2/c22-17-9-5-4-8-16(17)12-24-18-13-29(26,27)14-19(18)28-21(24)23-20(25)11-10-15-6-2-1-3-7-15/h1-9,18-19H,10-14H2
Standard InChI Key DBLBXGQHUZWWIB-UHFFFAOYSA-N
Canonical SMILES C1C2C(CS1(=O)=O)SC(=NC(=O)CCC3=CC=CC=C3)N2CC4=CC=CC=C4Cl

Introduction

N-[(2E)-3-(2-Chlorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d] thiazol-2(3H)-ylidene]-3-phenylpropanamide is a synthetic organic compound belonging to the class of thiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The structural uniqueness of this molecule lies in its thieno[3,4-d] thiazole core fused with a sulfone group and functionalized with a chlorobenzyl moiety.

Structural Features

The compound features:

  • Thieno[3,4-d]13thiazole ring: A bicyclic system that contributes to its electronic and steric properties.

  • Sulfone group (-SO₂): Enhances water solubility and potentially improves biological activity.

  • Chlorobenzyl substituent: Adds hydrophobicity and may influence receptor binding.

  • Phenylpropanamide fragment: Provides additional aromatic interactions in biological systems.

Synthesis and Characterization

The synthesis of this compound typically involves multistep reactions starting from commercially available precursors:

  • Formation of the thieno[3,4-d]13thiazole core: Using cyclization reactions involving sulfur and nitrogen-containing reagents.

  • Functionalization with the chlorobenzyl group: Achieved through nucleophilic substitution or coupling reactions.

  • Introduction of the phenylpropanamide moiety: Via amide bond formation using activated carboxylic acids or acid chlorides.

Characterization methods include:

  • NMR Spectroscopy (¹H and ¹³C): To confirm chemical shifts corresponding to aromatic protons, sulfone groups, and amide functionalities.

  • Mass Spectrometry (MS): For molecular weight confirmation.

  • Infrared Spectroscopy (IR): To identify functional groups like -SO₂ and -C=O.

Biological Activity

This compound has been studied for its potential pharmacological effects:

  • Anti-inflammatory activity: Molecular docking studies suggest it may inhibit key enzymes like 5-lipoxygenase (5-LOX), which are involved in inflammatory pathways.

  • Antimicrobial properties: The thiazole ring system is known to disrupt bacterial cell processes.

  • Anticancer potential: Similar compounds have shown cytotoxic effects against tumor cell lines.

Mechanism of Action

The biological activity of this compound is thought to arise from:

  • Enzyme inhibition: Binding to active sites of enzymes like COX or LOX through hydrogen bonding and hydrophobic interactions.

  • DNA intercalation: The planar aromatic systems may intercalate into DNA strands, disrupting replication in cancer cells.

  • Cell membrane disruption: The lipophilic chlorobenzyl group may integrate into microbial membranes, leading to cell death.

Applications in Research

This compound serves as a lead molecule for developing new drugs targeting inflammation, infections, or cancer. Its structure can be further optimized to enhance potency and selectivity.

Data Table

PropertyValue/Observation
Molecular FormulaC₁₇H₁₅ClN₂O₃S₂
Molecular Weight410.89 g/mol
Key Functional GroupsSulfone (-SO₂), Amide (-CONH), Chloride
Biological Target5-Lipoxygenase (5-LOX), DNA
Predicted Binding Energy-9.0 kcal/mol (5-LOX)

Future Directions

Further research can focus on:

  • Structure-activity relationship (SAR) studies to refine its pharmacological profile.

  • Toxicological assessments to ensure safety for therapeutic use.

  • Development of analogs with improved solubility and bioavailability.

This compound represents a promising candidate for drug development due to its versatile chemical structure and potential biological activities.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator